2-bromo-N-(2-furylmethyl)propanamide

Description

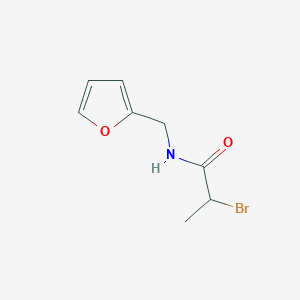

2-Bromo-N-(2-furylmethyl)propanamide is a brominated propanamide derivative featuring a furan ring substituted at the nitrogen atom. The bromine atom at the second carbon of the propanamide backbone enhances its reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

2-bromo-N-(furan-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKARLYZQNTJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-furylmethyl)propanamide typically involves the bromination of N-(2-furylmethyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and bromination reactions can be applied on a larger scale. Industrial production would likely involve the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-furylmethyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The furan ring can be oxidized under specific conditions to yield corresponding furan derivatives.

Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Formation of azido or thiocyanato derivatives.

Oxidation Reactions: Formation of furan-2,5-dione or other oxidized furan derivatives.

Reduction Reactions: Formation of N-(2-furylmethyl)propanamine.

Scientific Research Applications

2-bromo-N-(2-furylmethyl)propanamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-furylmethyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and furan ring are likely key contributors to its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-bromo-N-(2-furylmethyl)propanamide with key analogs:

*Calculated based on molecular formula C₈H₁₀BrNO₂.

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., methyl): Increase lipophilicity and steric bulk, favoring membrane permeability (e.g., 2-methylphenyl analog ). Electron-Withdrawing Groups (e.g., nitro, fluorine): Enhance electrophilicity at the brominated carbon, accelerating nucleophilic substitution reactions (e.g., 4-nitrophenyl analog ).

Reactivity :

- Bromine at C2 facilitates elimination or substitution reactions. The nitro group in 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide stabilizes transition states in SN2 mechanisms .

- Chlorine in 2-bromo-N-(5-chloro-2-methylphenyl)propanamide may enhance binding to biological targets via halogen bonding .

Synthetic Utility: The 2-methylphenyl analog is a known intermediate in prilocaine synthesis . Furylmethyl derivatives are understudied but could serve as precursors to furan-containing bioactive molecules.

Physical and Chemical Properties

- Solubility : Furylmethyl derivatives likely exhibit higher polarity than phenyl analogs due to the oxygen atom in the furan ring, improving solubility in polar aprotic solvents.

- Melting Points: Crystallographic data for 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide (monoclinic, C2/c space group) suggest high thermal stability .

- Stability : Fluorinated analogs (e.g., 4-fluorobenzyl) are discontinued, possibly due to hydrolytic instability or toxicity concerns .

Biological Activity

2-bromo-N-(2-furylmethyl)propanamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The presence of the bromine atom and the furan ring contributes to its unique biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The bromine substituent enhances the compound's reactivity, potentially modulating various signaling pathways within cells. This modulation can influence cellular processes, leading to observable biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In a study examining its effects on various bacterial strains, the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of furan-based compounds, including this compound. Results indicated a strong correlation between the bromine substitution and increased antimicrobial activity, particularly against resistant strains of bacteria . -

Inflammation Model

In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw swelling compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory agent .

Research Findings

Recent investigations into the compound's biological activities have highlighted several key findings:

- Cytotoxicity : Studies assessing cytotoxic effects on cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 20 to 50 µM across different cell lines.

- Root Growth Modulation : A study examining root growth modulation in plants indicated that this compound could affect root elongation, suggesting potential applications in agricultural biotechnology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.